2-(4-hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6 and 7 and a hydroxy group at position 4'. It is a trimethoxyflavone and a monohydroxyflavone. It derives from a flavone.
4'-Hydroxy-5,6,7-trimethoxyflavone
CAS No.: 6938-18-7
Cat. No.: VC1597715
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6938-18-7 |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
| Standard InChI | InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |
| Standard InChI Key | PJRWXHDCKWSIRU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |
| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |
Introduction
Chemical Properties and Structure
Structural Characteristics
4'-Hydroxy-5,6,7-trimethoxyflavone consists of two phenyl rings (A and B) connected by a pyran ring (C). The compound features three methoxy groups at positions 5, 6, and 7 on the A ring, while a hydroxyl group is located at position 4' on the B ring. This specific substitution pattern differentiates it from other related flavonoids .
Physicochemical Properties
The physical and chemical properties of 4'-Hydroxy-5,6,7-trimethoxyflavone are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
| CAS Number | 6938-18-7 |
| Stereochemistry | ACHIRAL |
| Optical Activity | NONE |
| Defined Stereocenters | 0 / 0 |
| E/Z Centers | 0 |
| Charge | 0 |
| Solubility | Practically insoluble in water, relatively neutral molecule |
The compound is considered to be practically insoluble in water and is a relatively neutral molecule.
Structural Identifiers
Various structural identifiers are essential for the unambiguous identification of 4'-Hydroxy-5,6,7-trimethoxyflavone in scientific literature and databases, as shown in Table 2.
| Identifier Type | Value |
|---|---|
| PubChem CID | 243759 |
| InChI | InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |
| InChIKey | PJRWXHDCKWSIRU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |
| ChEBI ID | CHEBI:79510 |
| NSC Number | 53906 |
| DSSTox Substance ID | DTXSID40219472 |
Occurrence and Biosynthesis
Biosynthesis
Related Flavonoid Compounds
Structural Comparison
4'-Hydroxy-5,6,7-trimethoxyflavone belongs to a larger family of structurally related flavonoids. Table 3 provides a comparison of this compound with several related flavonoids that differ in the positioning of methoxy and hydroxyl groups.
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 4'-Hydroxy-5,6,7-trimethoxyflavone | C18H16O6 | Methoxy groups at 5,6,7; Hydroxy at 4' |
| 5-Hydroxy-3',4',7-trimethoxyflavone | C18H16O6 | Methoxy groups at 3',4',7; Hydroxy at 5 |
| 3-Hydroxy-5,7,4′-trimethoxyflavone | C18H16O6·H2O | Methoxy groups at 5,7,4'; Hydroxy at 3 |
| 4',5,7-Trimethoxyflavone | C18H16O5 | Methoxy groups at 4',5,7; No hydroxy group |
| 7-Hydroxy-5,6,4'-trimethoxyflavone | C18H16O6 | Methoxy groups at 5,6,4'; Hydroxy at 7 |
These structural differences, though subtle, can significantly influence the biological activities and physicochemical properties of these compounds .
Functional Comparison
Different substitution patterns on the flavone skeleton can lead to varying biological activities. For example, 5-Hydroxy-3',4',7-trimethoxyflavone (a structural isomer) has been reported to show a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) . This suggests that the position of hydroxyl and methoxy groups plays a crucial role in determining the specific biological activities of these flavonoids.
Research on Biological Activities
Comparative Activity with Related Flavonoids
A related compound, 7-Hydroxy-5,6,4'-trimethoxyflavone, was found to exhibit antioxidative activity with an inhibitory percentage of 25.506% ± 0.205% and an inhibition concentration (IC50) of 221 μg/ml . Though this is a different compound with the hydroxyl group at position 7 instead of position 4', it provides context for the potential biological activities that might be expected from 4'-Hydroxy-5,6,7-trimethoxyflavone.
Similarly, research on 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone has demonstrated antitumor activity in glioblastoma cell lines, resulting in G0/G1 cell cycle arrest, reduced cell viability, and reduced cell migratory capacity . These findings suggest that flavones with similar structural features may exhibit significant biological activities.
Analytical Methods for Identification
Spectroscopic Methods
The identification and characterization of 4'-Hydroxy-5,6,7-trimethoxyflavone typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to elucidate the structural details of the compound, determining the positions of methoxy and hydroxyl groups.
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Mass Spectrometry: Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) can provide molecular weight and fragmentation patterns for structural confirmation.
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UV-Visible Spectroscopy: Flavonoids typically show characteristic absorption bands corresponding to the benzoyl and cinnamoyl chromophores .
Chromatographic Methods
Chromatographic techniques are commonly employed for the isolation and purification of flavonoids like 4'-Hydroxy-5,6,7-trimethoxyflavone:
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Silica Gel Chromatography: Used for the separation of flavonoids from plant extracts.
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High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for both analytical and preparative purposes.
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Thin-Layer Chromatography (TLC): Often used for initial screening and monitoring of purification processes .
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